![molecular formula C20H22N2O4 B2862004 (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235693-70-5](/img/structure/B2862004.png)
(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
PET Imaging in Neuroinflammation
A significant application of (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives is in PET imaging for neuroinflammation studies. The compound [11C]CPPC, closely related to the mentioned chemical, is used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This allows for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. Such imaging is crucial in understanding a variety of neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and traumatic brain injury (Horti et al., 2019).
CSF1R Imaging for Neurodegenerative Diseases
Another derivative, [18F]1, is developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD), as activated microglia play a significant role in these conditions. The specific targeting of CSF1R can be a valuable tool in the development of new therapeutics for neuroinflammation (Lee et al., 2022).
Applications in Molecular Structure and Chemistry
Molecular Structure Studies
The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been reported. These studies help in understanding the stabilization of these compounds by hydrogen bonding and C-H…π interactions, which is fundamental in medicinal chemistry (Khan et al., 2013).
Applications in Drug Development and Analysis
Soluble Epoxide Hydrolase Inhibitors
Compounds with a piperidine-4-carboxamide structure are identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. Such research aids in the development of new therapeutic agents (Thalji et al., 2013).
Analytical Method Development
Research has also focused on developing highly sensitive and selective methods for determining similar compounds in pharmaceutical solutions, highlighting the compound's relevance in pharmaceutical analysis (Varynskyi et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
phenyl 4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(9-8-17-7-4-14-25-17)21-15-16-10-12-22(13-11-16)20(24)26-18-5-2-1-3-6-18/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHHAIJPWSNEV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate |
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